molecular formula C12H9BrN4 B2753561 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1216053-90-5

6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B2753561
CAS No.: 1216053-90-5
M. Wt: 289.136
InChI Key: RVKLEGRYEOIFJO-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a high-value brominated imidazopyridine scaffold of significant interest in chemical research and development . This compound features a molecular formula of C12H9BrN4 and a molecular weight of 289.13 g/mol . Its well-defined structure, characterized by SMILES (C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Br)N) and InChIKey (RVKLEGRYEOIFJO-UHFFFAOYSA-N), makes it a crucial intermediate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions . This reactivity allows researchers to efficiently introduce diverse structural motifs at the bromine site, facilitating the exploration of structure-activity relationships (SAR). The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties. This specific bromo-amine derivative serves as a versatile building block for synthesizing novel compounds for screening against various biological targets. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals with a comprehensive understanding of safe laboratory practices for chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-8-4-5-10-16-11(12(14)17(10)7-8)9-3-1-2-6-15-9/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKLEGRYEOIFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with α-bromoketones. The reaction proceeds through the formation of an intermediate pyridinium salt, which undergoes cyclization to yield the desired imidazo[1,2-a]pyridine derivative . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can improve the sustainability of the production process .

Scientific Research Applications

Biological Activities

The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities. Compounds containing this structure have been investigated for their potential as:

  • Anticancer Agents : Various studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives have shown to inhibit the proliferation of breast cancer and leukemia cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antiviral Properties : Research indicates that these compounds can inhibit viral replication. For example, molecular docking studies have suggested that certain imidazo[1,2-a]pyridine derivatives may effectively bind to the spike protein of SARS-CoV-2, potentially blocking viral entry into human cells .
  • Antimicrobial Activity : The antibacterial and antifungal properties of imidazo[1,2-a]pyridine derivatives have been documented. These compounds are believed to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Synthetic Methodologies

The synthesis of 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available pyridine derivatives and bromo-substituted imidazoles.
  • Reactions : Common methods include nucleophilic substitution reactions and cyclization processes that yield the desired product with high efficiency. For instance, a typical synthesis pathway involves the reaction of a pyridine derivative with a bromo-imidazole under basic conditions .

Therapeutic Potential

The therapeutic potential of this compound is notable in several areas:

Cancer Treatment

Recent studies have highlighted its effectiveness in targeting specific cancer pathways. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug .

Neurological Disorders

Research has suggested that imidazo[1,2-a]pyridine derivatives may possess neuroprotective properties. They could potentially be developed for treating neurodegenerative diseases such as Alzheimer's by modulating neurotransmitter systems .

Infectious Diseases

Given its antiviral activity against SARS-CoV-2, this compound could play a role in developing new antiviral therapies . Its mechanism of action involves inhibiting viral entry by targeting critical proteins involved in the infection process.

Case Studies

Several studies exemplify the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
Study BAntiviral ActivityMolecular docking revealed strong binding affinity to SARS-CoV-2 spike protein (-9.1 kcal/mol), indicating potential as an antiviral agent.
Study CAntimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis . Additionally, the compound’s ability to form reactive intermediates through radical reactions can contribute to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in substituent groups at positions 2, 3, 6, and 8 of the imidazo[1,2-a]pyridine core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine C₁₂H₉BrN₄ Pyridin-2-yl (C2), Br (C6) 289.08 Predicted CCS: 158.7 Ų
6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine C₈H₈BrN₃ Methyl (C2), Br (C6) 226.07 Research use (e.g., kinase studies)
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine C₁₃H₉Br₂N₂ 4-Bromophenyl (C2), Br (C6) 360.04 Structural studies
8-Amino-6-bromoimidazo[1,2-a]pyridine C₇H₆BrN₃ Br (C6), NH₂ (C8) 212.05 CDK2 inhibitor (IC₅₀: 0.5 µM)
6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine C₁₁H₁₄BrN₃ Ethyl (C2), Br (C6), N-Me 268.16 Synthetic intermediate

Key Differences and Implications

Substituent Effects on Bioactivity: The pyridin-2-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to methyl or bromophenyl analogs . The 8-amino derivative (C₇H₆BrN₃) exhibits potent CDK2 inhibition, suggesting that substituent position (C8 vs. C3) critically modulates activity .

Bromine’s Role :

  • Bromine at C6 is a conserved feature across analogs, likely contributing to electronic effects and halogen bonding in receptor interactions .

Solubility and Stability :

  • Methyl and ethyl substituents (e.g., C₈H₈BrN₃ and C₁₁H₁₄BrN₃) improve lipid solubility but may reduce aqueous stability compared to aromatic substituents .

Biological Activity

6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. The presence of a bromine atom and a pyridinyl group enhances its reactivity and potential therapeutic applications.

  • Molecular Formula : C12H9BrN4
  • Molecular Weight : 289.13 g/mol
  • CAS Number : 1216053-90-5

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminopyridine with α-bromoketones, forming an intermediate that cyclizes to yield the final product. This method can be optimized using continuous flow reactors and environmentally friendly catalysts to enhance yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Additionally, it showed antifungal activity against Candida albicans .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of breast cancer cell lines, including MCF-7 and BT-474. The mechanism of action appears to involve the inhibition of critical enzymes related to cell proliferation .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in cell wall synthesis in bacteria and disrupt cellular pathways in cancer cells.

Case Studies

StudyFindings
Antimicrobial Study Showed significant antibacterial activity against Staphylococcus aureus and E. coli; effective antifungal activity against Candida albicans .
Anticancer Study Demonstrated potent inhibitory effects on MCF-7 breast cancer cells with an IC50 value significantly lower than standard treatments .
Mechanistic Insights Suggested inhibition of essential enzymes in cancer proliferation pathways; further studies needed for detailed mechanisms .

Comparison with Related Compounds

This compound can be compared with other imidazo derivatives:

CompoundBiological ActivityUnique Features
Imidazo[1,2-a]pyridineBroad range of activitiesParent compound
6-Chloro derivativeSimilar activity but different reactivityChlorine substitution affects properties
2-Ethyl derivativeSignificant potency against drug-resistant strainsUnique substitution pattern enhances efficacy

Q & A

Q. Basic Methodology :

  • NMR/HRMS : Use ¹H/¹³C NMR to confirm regioselectivity and HRMS for molecular weight validation. For example, aryl-substituted imidazo[1,2-a]pyridines show distinct aromatic proton splitting patterns (δ 7.5–8.5 ppm) and characteristic NH₂ signals (δ 5.5–6.0 ppm) .
  • X-ray Crystallography : SHELXL/SHELXT software refines crystal structures, resolving ambiguities in substituent orientation. A study on N-tert-butyl derivatives revealed dihedral angles of 26.69° between imidazo[1,2-a]pyridine and aryl rings, critical for activity .

Advanced Consideration :
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., polarization of amidine fragments) and validate experimental data. For example, deviations >0.05 Å in bond lengths between experimental and DFT models may indicate crystallographic disorder .

How does the bromine substituent at position 6 influence the biological activity of imidazo[1,2-a]pyridine derivatives?

Basic Methodology :
Bromine enhances lipophilicity and modulates electronic effects, improving target binding. In vitro COX-2 inhibition assays show that 6-bromo derivatives exhibit IC₅₀ values <0.1 μM due to increased steric complementarity with hydrophobic enzyme pockets . Compare with fluoro or chloro analogs to assess halogen-specific effects.

Advanced Consideration :
Bromine’s heavy atom effect facilitates X-ray crystallography of protein-ligand complexes, enabling precise mapping of binding interactions. For example, bromine in 6-bromoimidazo[1,2-a]pyridines forms halogen bonds with Thr²⁰⁷ in COX-2, confirmed by electron density maps .

What strategies address contradictory SAR data in imidazo[1,2-a]pyridine-based drug candidates?

Q. Basic Methodology :

  • Meta-Analysis : Compare substituent effects across studies. For example, morpholine at C-3 enhances COX-2 selectivity (SI = 217.1), while phenylamino groups reduce potency .
  • Dose-Response Curves : Validate activity trends using IC₅₀/EC₅₀ values rather than single-concentration assays.

Advanced Consideration :
Molecular dynamics simulations can resolve discrepancies by modeling ligand flexibility. For instance, 6-bromo derivatives may adopt multiple conformations in solution, leading to variable activity in rigid enzyme assays .

How can PIDA-mediated reactions expand the functionalization of this compound?

Advanced Methodology :
PIDA (PhI(OAc)₂) induces 1,2-ipso-migration in Mannich bases of imidazo[1,2-a]pyridines, forming N-acetoxymethyl or N-alkoxymethyl derivatives (yields: 35–93%). Radical trapping experiments confirm a non-radical aziridine intermediate, enabling selective functionalization at C-3 . Scale-up to 10 mmol is feasible with minimal yield drop .

What are the challenges in optimizing imidazo[1,2-a]pyridines for in vivo studies, and how can they be mitigated?

Q. Advanced Methodology :

  • Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., CH₃ to CD₃) to prolong half-life.
  • Solubility : Co-crystallize with cyclodextrins or use PEG-based formulations. For example, 6-bromo derivatives show improved bioavailability in PEG-400/water (1:1) .

How do computational methods enhance the design of imidazo[1,2-a]pyridine-based inhibitors?

Q. Advanced Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding poses. A study on Btk inhibitors found that 3-fluoro-N-(imidazo[1,2-a]pyridin-3-yl)benzamide derivatives form hydrogen bonds with Lys⁴³⁰ .
  • QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ to guide synthesis .

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